3-Nitro-6-(trifluoromethyl)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative . Other methods may involve cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-6-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often in the presence of a catalyst to enhance reaction rates .
Major Products
The major products formed from these reactions include aminoquinoline derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
3-Nitro-6-(trifluoromethyl)quinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Medicine: Potential use in the treatment of diseases such as malaria, cancer, and viral infections.
Industry: Used in the production of liquid crystals and as a component in various dyes.
Wirkmechanismus
The mechanism of action of 3-Nitro-6-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The quinoline ring structure allows it to interact with DNA and other cellular components, disrupting normal cellular processes and leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Nitro-7-(trifluoromethyl)quinolin-4-ol
- 3-Nitro-8-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-Nitro-6-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern, which provides distinct biological activities and chemical properties compared to other similar compounds. The position of the trifluoromethyl group and the nitro group on the quinoline ring significantly influences its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H5F3N2O3 |
---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
3-nitro-6-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)5-1-2-7-6(3-5)9(16)8(4-14-7)15(17)18/h1-4H,(H,14,16) |
InChI-Schlüssel |
BSEYZIJJVYUXBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.